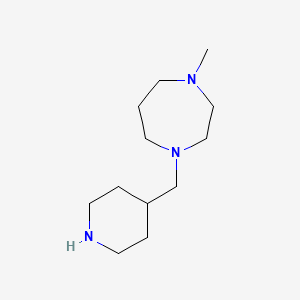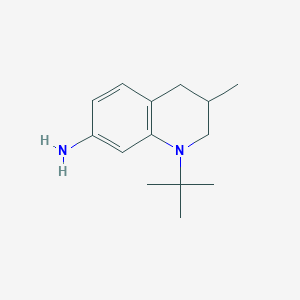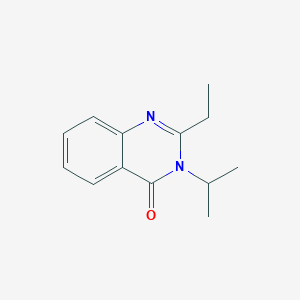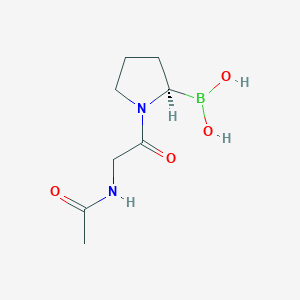
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane is a chemical compound with the molecular formula C10H21N3 It is a heterocyclic compound containing both piperidine and diazepane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with sulfonium triflate under basic conditions, leading to the formation of the desired piperazine derivative .
Another method involves the use of 1-methylpiperazine and N-(tert-butoxycarbonyl)-4-piperidone. The reaction is carried out in dichloromethane at 0°C, followed by stirring at room temperature for 16 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine or diazepane rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Methyl-4-(piperidin-4-yl)piperazine: This compound has a similar structure but lacks the diazepane ring, which may result in different chemical and biological properties.
Piperidine derivatives: These compounds share the piperidine ring but differ in other structural aspects, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its combination of piperidine and diazepane rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H25N3 |
|---|---|
Poids moléculaire |
211.35 g/mol |
Nom IUPAC |
1-methyl-4-(piperidin-4-ylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C12H25N3/c1-14-7-2-8-15(10-9-14)11-12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 |
Clé InChI |
CFCOKLVPQUKRJR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(CC1)CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)



![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)


![6-Benzyl-6-azaspiro[2.5]octan-4-one](/img/structure/B11888641.png)
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine hydrochloride](/img/structure/B11888647.png)



![6-Phenyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11888684.png)
